BenchChemオンラインストアへようこそ!

ALX 40-4C

HIV-1 co-receptor inhibition APJ receptor antagonism neuropathogenesis

Select ALX 40-4C for clinically validated dual CXCR4/APJ antagonism not found in AMD3100. Backed by Phase I/II data showing 97.5% tolerability in HIV patients, this linear poly-D-arginine peptide uniquely enables CNS co-receptor studies via APJ blockade (IC50 2.9 μM) while directly competing with gp120 at the ECL2 binding surface. Essential for neuro-AIDS models, biased signaling assays with constitutively active CXCR4 mutants (e.g., N119S), and translational programs requiring established human exposure data. Research-grade purity; global shipping available.

Molecular Formula C56H113N37O10
Molecular Weight 1464.7 g/mol
CAS No. 153127-49-2
Cat. No. B3061931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALX 40-4C
CAS153127-49-2
SynonymsALX40 4C
ALX40-4C
N-alpha-acetyl-nona-D-arginine amide acetate
N-alpha-acetylnona-D-arginine amide acetate
Molecular FormulaC56H113N37O10
Molecular Weight1464.7 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N
InChIInChI=1S/C56H113N37O10/c1-29(94)85-31(12-3-21-77-49(60)61)40(96)87-33(14-5-23-79-51(64)65)42(98)89-35(16-7-25-81-53(68)69)44(100)91-37(18-9-27-83-55(72)73)46(102)93-38(19-10-28-84-56(74)75)47(103)92-36(17-8-26-82-54(70)71)45(101)90-34(15-6-24-80-52(66)67)43(99)88-32(13-4-22-78-50(62)63)41(97)86-30(39(57)95)11-2-20-76-48(58)59/h30-38H,2-28H2,1H3,(H2,57,95)(H,85,94)(H,86,97)(H,87,96)(H,88,99)(H,89,98)(H,90,101)(H,91,100)(H,92,103)(H,93,102)(H4,58,59,76)(H4,60,61,77)(H4,62,63,78)(H4,64,65,79)(H4,66,67,80)(H4,68,69,81)(H4,70,71,82)(H4,72,73,83)(H4,74,75,84)/t30-,31-,32-,33-,34-,35-,36-,37-,38-/m1/s1
InChIKeyLGLVVVCSQBZONM-HCCLCSBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALX 40-4C (CAS 153127-49-2): CXCR4 Peptide Antagonist for HIV-1 Entry Inhibition Research Procurement


ALX 40-4C (N-alpha-acetyl-nona-D-arginine amide) is a small 9-residue poly-D-arginine peptide that functions as a competitive antagonist of the chemokine receptor CXCR4 [1]. It inhibits the binding of the endogenous ligand SDF-1α (CXCL12) to CXCR4 with a Ki of 1 μM, thereby blocking CXCR4-mediated HIV-1 envelope glycoprotein gp120-dependent viral entry and membrane fusion . ALX 40-4C also demonstrates secondary antagonist activity at the APJ (apelin) receptor with an IC50 of 2.9 μM [2]. The compound was advanced to Phase I/II clinical trials for HIV-1 infection, establishing a human safety profile with 39 of 40 asymptomatic HIV-infected patients tolerating treatment [3].

Why Generic CXCR4 Antagonist Substitution Fails: ALX 40-4C Chemical Class Differentiation


Within the CXCR4 antagonist class, compounds exhibit substantial divergence in molecular structure, receptor interaction mechanism, and secondary pharmacology that precludes direct functional substitution in experimental systems. ALX 40-4C, a linear poly-D-arginine peptide of approximately 1.5 kDa [1], differs fundamentally from small-molecule bicyclam derivatives (e.g., AMD3100/Plerixafor, ~0.5 kDa) , cyclic peptide analogs (e.g., T140, ~2 kDa), and small-molecule non-peptide antagonists (e.g., WZ811, ~0.4 kDa). These structural distinctions translate into measurable differences in CXCR4 binding affinity, species cross-reactivity, off-target receptor engagement profiles, and pharmacokinetic behavior [2]. A researcher selecting a CXCR4 antagonist for HIV-1 entry studies, cancer metastasis assays, or stem cell mobilization experiments must consider that potency differences alone—ranging over three orders of magnitude from nanomolar to micromolar across the class—can alter experimental outcomes and data interpretability. The quantitative evidence below establishes where ALX 40-4C demonstrates verifiable differentiation relative to the most commonly cited comparator, AMD3100 (Plerixafor).

ALX 40-4C Procurement Evidence: Quantified Differentiation vs. AMD3100 Across CXCR4 Binding, Antiviral Potency, and Clinical Tolerability


Dual Receptor Pharmacology: ALX 40-4C Antagonizes APJ Whereas AMD3100 Lacks APJ Activity

ALX 40-4C demonstrates dual CXCR4/APJ antagonist activity, whereas the class comparator AMD3100 shows no reported APJ receptor antagonism. In competitive binding assays using 125I-Apelin-13 on APJ-expressing cells, ALX 40-4C displaced the radioligand with an IC50 of 2.9 μM [1]. In parallel, the natural ligand Apelin-13 achieved an IC50 of 0.2 nM, providing a 14,500-fold affinity differential that contextualizes ALX 40-4C's APJ activity as modest but pharmacologically detectable. Functional cell-cell fusion assays confirmed that ALX 40-4C inhibits HIV-1 gp120/APJ-mediated membrane fusion with IC50 values of 3.41 μM (IIIB isolate) and 3.1 μM (89.6 isolate) [1]. AMD3100 has not been reported to antagonize APJ in peer-reviewed literature, establishing ALX 40-4C as a distinct tool compound for studies requiring simultaneous interrogation of CXCR4 and APJ signaling axes.

HIV-1 co-receptor inhibition APJ receptor antagonism neuropathogenesis CNS HIV reservoirs

CXCR4 Binding Affinity Differential: ALX 40-4C (Ki 1 μM) vs. AMD3100 (IC50 44 nM) Establishes Distinct Potency Ranges

ALX 40-4C inhibits SDF-1α (CXCL12) binding to CXCR4 with a Ki of 1 μM . In contrast, the benchmark CXCR4 antagonist AMD3100 (Plerixafor) exhibits an IC50 of 44 nM for CXCR4 and 5.7 nM for CXCL12-mediated chemotaxis inhibition . This represents an approximately 23-fold difference in CXCR4 binding potency (1,000 nM vs. 44 nM). Functional studies using a constitutively active CXCR4 mutant (N119S) further differentiate the compounds: T140 acts as a full inverse agonist, whereas AMD3100 and ALX40-4C both behave as weak partial agonists in this system [1]. The micromolar Ki of ALX 40-4C positions it as a moderately potent CXCR4 antagonist suitable for experimental systems where nanomolar potency is not required or where partial agonist properties are under investigation.

CXCR4 binding affinity SDF-1α competition receptor occupancy dose-response calibration

Anti-HIV-1 Potency and Cytotoxicity: ALX 40-4C Exhibits Strain-Specific EC50 Values with Defined Therapeutic Index

ALX 40-4C demonstrates strain-dependent anti-HIV-1 activity against X4-tropic viral isolates. Against HIV-1 NL4-3 and NC10 strains, EC50 values are 0.34 ± 0.04 μg/mL and 0.37 ± 0.01 μg/mL, respectively. Against HIV-1 HXB2 and HC43 strains, ALX 40-4C exhibits enhanced potency with EC50 values of 0.18 ± 0.11 μg/mL and 0.06 ± 0.02 μg/mL, respectively [1]. The compound's cytotoxic concentration (CC50) is 21 μg/mL, yielding strain-dependent therapeutic indices ranging from approximately 57-fold (NL4-3, NC10) to 350-fold (HC43) [1]. For env-recombinant HIV, EC50 values are 0.38 ± 0.01 μg/mL (NL4-3 env) and 1.34 ± 0.06 μg/mL (HXB2 env) [1]. In comparison, AMD3100 inhibits HIV-1 and HIV-2 replication with EC50 values in the 1–10 nM range (equivalent to approximately 0.0005–0.005 μg/mL) [2], reflecting an approximately 100- to 1,000-fold greater potency than ALX 40-4C on a molar basis.

HIV-1 X4 tropic inhibition antiviral EC50 cytotoxicity CC50 therapeutic index

Human Clinical Tolerability: ALX 40-4C Demonstrated 97.5% Tolerability in Phase I/II HIV Trials with Documented Exposure Levels

ALX 40-4C was the first anti-coreceptor inhibitor evaluated in human clinical trials for HIV-1 infection [1]. In Phase I/II dose-escalation studies, ALX 40-4C was well tolerated by 39 of 40 asymptomatic HIV-infected patients (97.5% tolerability rate), despite the established critical role of CXCR4 in normal hematopoietic development [1]. Patients in the highest dose cohorts achieved plasma ALX 40-4C concentrations exceeding the compound's in vitro effective concentration for nearly the entire 1-month treatment period [1]. No significant or consistent reductions in viral load were observed, but only 12 of the 40 enrolled patients harbored CXCR4-using (X4-tropic) virus, the specific target of the compound [1]. In comparison, AMD3100 underwent Phase I/II evaluation via continuous intravenous infusion with dose-limiting toxicities observed at higher doses, ultimately leading to its repurposing away from HIV indications toward stem cell mobilization [2].

clinical tolerability human safety Phase I/II trial CXCR4 inhibitor safety

Binding Site Determinants: ALX 40-4C Interacts with CXCR4 Second Extracellular Loop, a Region Critical for HIV-1 gp120 Recognition

Mutagenesis and antibody competition studies demonstrate that ALX 40-4C binds to the second extracellular loop (ECL2) of CXCR4 [1]. This binding site overlaps with the epitope recognized by the anti-CXCR4 monoclonal antibody 12G5 and with the binding interface for the natural ligand SDF-1α [2]. The interaction with ECL2 positions ALX 40-4C to directly sterically hinder HIV-1 gp120 engagement with CXCR4 without inducing receptor downregulation [2]. This mechanism contrasts with some other CXCR4 antagonists that may trigger receptor internalization or act through allosteric modulation at distinct transmembrane domains. The ECL2 binding profile of ALX 40-4C provides a structurally defined tool for dissecting the gp120-CXCR4 binding interface in viral entry studies.

CXCR4 extracellular loop 2 gp120 binding interface receptor mutagenesis binding epitope mapping

ALX 40-4C Application Scenarios: Research Contexts Where Evidence-Based Differentiation Drives Selection


HIV-1 Neuropathogenesis and CNS Reservoir Investigation

Researchers studying HIV-1 infection of central nervous system (CNS) cells may select ALX 40-4C over AMD3100 due to its validated dual antagonism of CXCR4 and APJ receptors. APJ is dramatically expressed in CNS-based cells and functions as an HIV-1 co-receptor [1]. ALX 40-4C inhibits APJ-mediated membrane fusion (IC50 = 3.41 μM for IIIB isolate) and blocks ligand-induced APJ internalization and signaling [1]. AMD3100 lacks reported APJ antagonist activity, making ALX 40-4C the appropriate tool for studies requiring simultaneous interrogation of both co-receptor pathways in neuro-AIDS models.

CXCR4 Partial Agonism and Constitutive Activity Studies

In experimental systems utilizing constitutively active CXCR4 mutants (e.g., N119S), ALX 40-4C demonstrates weak partial agonist activity, a property shared with AMD3100 but distinct from inverse agonists like T140 [1]. Investigators examining biased signaling, receptor constitutive activity, or ligand efficacy spectra may require ALX 40-4C as a reference compound representing the partial agonist subclass of CXCR4 ligands, enabling classification of novel compounds along the agonist-antagonist continuum.

CXCR4-gp120 Binding Interface Structural Studies

ALX 40-4C's defined binding to the second extracellular loop (ECL2) of CXCR4 [1], overlapping with the 12G5 monoclonal antibody epitope and SDF-1α binding region [2], makes it a valuable probe for mapping the gp120-CXCR4 interface. Unlike compounds that induce receptor internalization or act at transmembrane allosteric sites, ALX 40-4C directly competes with gp120 at the ECL2 binding surface, enabling precise dissection of viral entry determinants in mutagenesis and competition binding studies.

In Vivo Model Development Referencing Documented Human Tolerability

For research programs translating CXCR4 antagonist findings toward preclinical in vivo models or evaluating clinical feasibility of CXCR4-directed interventions, ALX 40-4C offers a unique advantage: published Phase I/II clinical data demonstrating 97.5% tolerability in HIV-infected patients with documented plasma exposure exceeding in vitro effective concentrations for ~1 month [1]. No other CXCR4 antagonist evaluated for HIV-1 possesses a comparable human safety dataset in this patient population. This established tolerability profile supports the compound's continued use as a pharmacological reference tool in studies where prior human exposure data inform experimental design or regulatory considerations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ALX 40-4C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.